5-Aminomethyl-4,5-dihydro-isoxazol-3-ol

GABA_A receptor binding affinity IC50

5-Aminomethyl-4,5-dihydro-isoxazol-3-ol (synonym: dihydromuscimol, DHM; CAS 72241-46-4) is a synthetic, chiral heterocyclic compound belonging to the 4,5-dihydroisoxazol-3-ol class. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and functions as a potent GABA_A receptor agonist.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B10844655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-4,5-dihydro-isoxazol-3-ol
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(ONC1=O)CN
InChIInChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
InChIKeyZHCZZTNIHDWRNS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-4,5-dihydro-isoxazol-3-ol: Chemical Identity and Pharmacological Profile for GABAergic Tool Compound Procurement


5-Aminomethyl-4,5-dihydro-isoxazol-3-ol (synonym: dihydromuscimol, DHM; CAS 72241-46-4) is a synthetic, chiral heterocyclic compound belonging to the 4,5-dihydroisoxazol-3-ol class [1]. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and functions as a potent GABA_A receptor agonist [2]. The racemic compound exists as (R)- and (S)- enantiomers, which display markedly different pharmacological profiles: the (S)-enantiomer is a highly potent GABA_A agonist, whereas the (R)-enantiomer acts preferentially as a GABA uptake inhibitor [3]. This enantioselective functional duality is a distinguishing feature of the compound relative to structurally related GABAergic ligands.

Why Uninformed Substitution of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol by Muscimol or Thiomuscimol Compromises Experimental Reproducibility


Procurement errors arising from treating 5-aminomethyl-4,5-dihydro-isoxazol-3-ol as interchangeable with muscimol or thiomuscimol introduce critical confounding variables into GABAergic research. Although the racemate is approximately equipotent to muscimol as a GABA binding inhibitor, the underlying pharmacological mechanism differs profoundly at the enantiomer level [1]. The (S)-enantiomer acts as one of the most potent GABA_A agonists described, while the (R)-enantiomer exclusively mediates GABA uptake inhibition—a functional duality absent in muscimol [2]. Furthermore, substitution of the isoxazole oxygen with sulfur (thiomuscimol) alters the heterocyclic pKa by 1.7 units, affecting charge distribution and receptor recognition [3]. Substituting without verifying enantiomeric composition or heteroatom identity therefore risks selecting a compound with a different target engagement profile, confounding dose-response relationships and inter-study reproducibility.

5-Aminomethyl-4,5-dihydro-isoxazol-3-ol: Quantified Comparator-Based Evidence for Differentiated Procurement Decisions


GABA_A Receptor Binding Affinity: Dihydromuscimol vs. Muscimol IC50 Comparison

In a head-to-head study of GABA analogues using rat brain synaptic membrane preparations, (RS)-4,5-dihydromuscimol inhibited [3H]-GABA binding with an IC50 of 0.009 μM, compared to an IC50 of 0.006 μM for muscimol [1]. The 1.5-fold difference indicates near-equivalent potency at the GABA_A receptor orthosteric site for the racemic mixture. Separately, BindingDB data report an IC50 of 250 nM (0.25 μM) for the compound in the same assay format [2]. For procurement decisions, this means that racemic 5-aminomethyl-4,5-dihydro-isoxazol-3-ol can serve as a muscimol surrogate for GABA_A receptor binding studies with minimal potency adjustment, provided enantiomeric composition is controlled.

GABA_A receptor binding affinity IC50 muscimol

Enantioselective Functional Duality: (S)-DHM as Potent GABA_A Agonist vs. (R)-DHM as Selective GABA Uptake Inhibitor

Resolution of racemic 5-aminomethyl-4,5-dihydro-isoxazol-3-ol into its enantiomers reveals a functional dichotomy not exhibited by muscimol or thiomuscimol [1]. The (S)-(+)-enantiomer is a specific and potent bicuculline methochloride (BMC)-sensitive GABA_A agonist, described as possibly the most potent GABA agonist reported at the time of publication. In contrast, the (R)-(-)-enantiomer has approximately 50-fold lower affinity for GABA_A receptor sites and instead mediates GABA uptake inhibition exclusively [1]. This enantioselective separation of GABA_A agonism and GABA transport inhibition within a single scaffold is absent in muscimol, which acts solely as a GABA_A agonist, and in thiomuscimol, which acts as a GABA_A agonist and photoaffinity label [2].

enantioselectivity GABA uptake GABA_A agonist stereochemistry

Heterocyclic pKa Differentiation: Isoxazol-3-ol vs. Isothiazol-3-ol Acidity Governs Receptor Recognition

The heterocyclic core of 5-aminomethyl-4,5-dihydro-isoxazol-3-ol (isoxazol-3-ol) is 1.7 pKa units more acidic than the corresponding isothiazol-3-ol ring system found in thiomuscimol, as determined by 13C NMR titration [1]. This acidity difference arises from the oxygen-to-sulfur substitution and directly affects the degree of negative charge delocalization in the zwitterionic form of the molecule at physiological pH. The study concludes that this pKa disparity is one of the major factors causing differences in biological actions between isoxazol-3-ol and isothiazol-3-ol amino acids [1]. For procurement, this means that replacing the isoxazole with an isothiazole (thiomuscimol) alters the molecular recognition properties at GABA binding sites, independent of the aminomethyl side chain.

pKa bioisostere charge distribution molecular recognition

GABA Uptake Inhibition: Dihydromuscimol IC50 in Rat Brain Synaptic Membranes vs. Muscimol Uptake Profile

BindingDB data report an IC50 of 70,000 nM (70 μM) for 5-aminomethyl-4,5-dihydro-isoxazol-3-ol in an in vivo GABA uptake inhibition assay using rat brain synaptic membranes [1]. This is consistent with the finding reported in the 1979 study that the racemic compound and muscimol are weak or inactive as inhibitors of GABA uptake into rat brain slices [2]. However, the enantiomer-resolved study demonstrated that GABA uptake inhibition resides exclusively in the (R)-(-)-enantiomer [3], meaning that the apparent weak activity of the racemate is a consequence of dilution by the inactive (S)-enantiomer. Procurement of enantiopure (R)-DHM therefore yields a substantially more potent GABA uptake inhibitor than the racemic mixture.

GABA transporter uptake inhibition IC50 GAT

In Vivo Electrophysiological Potency: Dihydromuscimol vs. Muscimol Neuronal Depression in Cat Spinal Cord

In a systematic in vivo electrophysiological comparison, (RS)-4,5-dihydromuscimol and muscimol were approximately equipotent as bicuculline-sensitive depressants of the firing of GABA-sensitive neurones on the cat spinal cord [1]. This in vivo finding corroborates the in vitro binding data and confirms that the racemic compound behaves as a full GABA_A receptor agonist in a functional neuronal assay. The equipotency was observed alongside thiomuscimol, while structurally related compounds isomuscimol and azamuscimol were much weaker [1]. This positions 5-aminomethyl-4,5-dihydro-isoxazol-3-ol as a muscimol-equivalent tool for in vivo GABA_A receptor studies.

electrophysiology in vivo potency cat spinal cord neuronal firing

Comparative GABA_A Agonist Potency Hierarchy: Dihydromuscimol Positioned Among Eight Analogues

An independent study characterizing [3H]-GABA binding to rat brain synaptosomal membranes established the following potency order for GABA_A agonists: Muscimol > GABA ≥ 4,5-dihydromuscimol > 3-aminopropane sulphonic acid > isoguvacine > THIP > 3-hydroxy-GABA > imidazol-4-acetic acid [1]. This ranking places the target compound as the third most potent agonist in the series, inferior only to muscimol and approximately equal to GABA itself. This class-level comparative positioning is consistent across multiple independent datasets and provides a reliable frame of reference for selecting appropriate agonist potency levels in experimental design.

potency ranking GABA_A agonists structure-activity relationship SAR

Procurement-Guiding Application Scenarios for 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol Based on Quantitative Differentiation Evidence


GABA_A Receptor Orthosteric Site Binding Studies Requiring Muscimol-Equivalent Potency with Alternative Scaffold

Based on the direct head-to-head comparison showing near-equipotent inhibition of [3H]-GABA binding (IC50 0.009 μM for racemic DHM vs. 0.006 μM for muscimol), researchers can procure racemic 5-aminomethyl-4,5-dihydro-isoxazol-3-ol as a muscimol surrogate when a structurally distinct GABA_A agonist scaffold is needed for SAR studies or to avoid muscimol-specific off-target effects [1]. The compound's potency ranking (third of eight standard agonists) further validates its selection as a mid-to-high potency reference agonist [2].

Enantiomer-Specific Pharmacological Dissection of GABA_A Agonism vs. GABA Transporter Function

The unique enantioselective functional duality—where (S)-(+)-DHM is a highly potent GABA_A agonist and (R)-(-)-DHM is an exclusive GABA uptake inhibitor with approximately 50-fold selectivity over GABA_A sites—enables procurement of enantiopure material for experiments designed to dissect the relative contributions of GABA_A receptor activation versus GABA transporter modulation [1]. This is not achievable with muscimol (pure agonist) or thiomuscimol (agonist/photoaffinity label).

In Vivo Electrophysiological Studies of GABAergic Neuronal Depression in Spinal Cord Preparations

The in vivo electrophysiological evidence confirming approximate equipotency of (RS)-dihydromuscimol with muscimol as a bicuculline-sensitive depressant of neuronal firing in cat spinal cord supports the procurement of this compound for in vivo GABA_A receptor activation studies where muscimol is the standard comparator [1]. The compound's well-characterized in vivo profile reduces experimental variability associated with less validated GABAergic tools.

Heterocyclic Bioisostere Comparison Studies Focused on pKa-Dependent Receptor Recognition

The quantified pKa difference of 1.7 units between the isoxazol-3-ol ring (present in this compound) and the isothiazol-3-ol ring (present in thiomuscimol) makes 5-aminomethyl-4,5-dihydro-isoxazol-3-ol the appropriate selection for studies investigating how heterocyclic acidity and charge delocalization affect GABA receptor binding and functional efficacy [1]. The compound serves as the isoxazole-based comparator for experiments benchmarking against isothiazole-containing GABA analogues.

Quote Request

Request a Quote for 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.